4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one
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Overview
Description
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of ethoxy and methoxy groups, as well as an amino group attached to the triazine ring.
Preparation Methods
The synthesis of 4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxyaniline with ethyl chloroformate, followed by cyclization with cyanuric chloride. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one can be compared with other triazine derivatives such as:
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a similar triazine ring structure but with different substituents, leading to distinct chemical and biological properties.
4-Methoxy-2-methylphenylboronic acid: Although not a triazine, this compound shares some structural similarities and is used in similar synthetic applications.
Properties
CAS No. |
62808-05-3 |
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Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-ethoxy-6-(4-methoxyanilino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12-15-10(14-11(17)16-12)13-8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
UVJLWIMYKTYBST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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